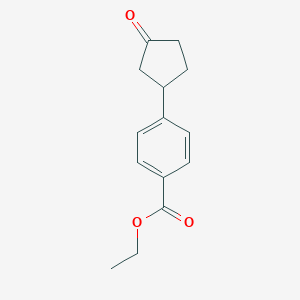

Ethyl 4-(3-oxocyclopentyl)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-(3-oxocyclopentyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O3/c1-2-17-14(16)11-5-3-10(4-6-11)12-7-8-13(15)9-12/h3-6,12H,2,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJHOVEAQNKQHHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C2CCC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50565770 | |

| Record name | Ethyl 4-(3-oxocyclopentyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50565770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154468-61-8 | |

| Record name | Ethyl 4-(3-oxocyclopentyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50565770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 4 3 Oxocyclopentyl Benzoate and Its Analogues

Direct Synthesis Approaches for Ethyl 4-(3-oxocyclopentyl)benzoate

The direct synthesis of this compound can be approached by forming the ester and the cyclopentanone (B42830) ring, followed by their coupling.

Esterification Reactions of Benzoic Acid Derivatives with Ethanol (B145695)

A fundamental step in the synthesis of this compound is the esterification of the corresponding carboxylic acid, 4-(3-oxocyclopentyl)benzoic acid, with ethanol. This reaction, known as Fischer esterification, is typically catalyzed by a strong acid, such as sulfuric acid or tosic acid. masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ethyl ester, ethanol is often used in excess, serving as both a reactant and the solvent. masterorganicchemistry.com The removal of water as it is formed can also shift the equilibrium to favor the product. google.com

The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com A subsequent nucleophilic attack by the ethanol molecule on the carbonyl carbon leads to a tetrahedral intermediate. masterorganicchemistry.com After a proton transfer, a molecule of water is eliminated, and deprotonation of the resulting intermediate yields the final ester, ethyl benzoate (B1203000). masterorganicchemistry.com

Various catalysts can be employed for this transformation. While traditional methods use mineral acids, greener alternatives like solid acid catalysts and deep eutectic solvents have been explored for the esterification of benzoic acid and its derivatives. researchgate.netdergipark.org.tr For instance, deep eutectic solvents composed of p-toluene sulfonic acid and benzyl (B1604629) tri-ethyl ammonium (B1175870) chloride have shown high catalytic activity in the esterification of benzoic acid with various alcohols, including ethanol. dergipark.org.tr

Formation of the 3-Oxocyclopentyl Moiety

The 3-oxocyclopentyl group is a key structural feature. Its synthesis often starts from cyclopentanone. One common approach involves the Michael addition of a nucleophile to cyclopent-2-en-1-one. This reaction provides a route to 3-substituted cyclopentanones.

Another strategy involves the reaction of cyclopentanone with morpholine (B109124) to form an enamine, which then reacts with an appropriate electrophile, such as an acrylate, to introduce the desired side chain. google.com Subsequent hydrolysis can then yield the 3-substituted cyclopentanone derivative. google.com

Coupling Strategies for Benzoate and Oxocyclopentyl Moieties

The final assembly of this compound requires the formation of a carbon-carbon bond between the ethyl benzoate and the 3-oxocyclopentyl moieties. Transition metal-catalyzed cross-coupling reactions are powerful tools for this purpose.

One of the most widely used methods is the Suzuki-Miyaura coupling reaction. libretexts.org This reaction typically involves the coupling of an aryl halide or triflate with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov In the context of synthesizing this compound, this could involve the coupling of a boronic acid derivative of the 3-oxocyclopentyl group with ethyl 4-bromobenzoate (B14158574) or a similar aryl halide.

The Heck reaction is another valuable tool for C-C bond formation. researchgate.net It involves the reaction of an aryl halide with an alkene in the presence of a palladium catalyst and a base. researchgate.net For the synthesis of the target molecule, a reductive Heck reaction between an appropriate aryl iodide and cyclopent-2-en-1-one could be employed. researchgate.net This would introduce the aryl group at the 3-position of the cyclopentanone ring. The choice of base and catalyst system is crucial to control the selectivity of the reaction and avoid the formation of undesired byproducts. researchgate.net

Synthesis of Structurally Related Oxocyclopentylbenzoates and Ethyl Benzoate Derivatives

The synthetic strategies for this compound can be adapted to produce a variety of structurally related compounds with different ring sizes, substituents, and side chains.

Strategies for Analogues with Varying Cycloalkanone Ring Sizes and Substitutions (e.g., Ethyl 4-(4-oxocyclohexyl)benzoate)

The synthesis of analogs with different cycloalkanone ring sizes, such as ethyl 4-(4-oxocyclohexyl)benzoate, follows similar principles. The Heck reaction, for instance, can be applied to cyclohex-2-en-1-one to introduce an aryl group, leading to 3-arylcyclohexanones. researchgate.net The reaction conditions, particularly the choice of base, are critical to prevent the formation of side products. researchgate.net

Furthermore, the synthesis of benzoic acid derivatives with various ketone-containing substituents has been explored. For example, a study on novel benzoic acid derivatives reported the synthesis of a cyclohexanone-substituted benzoic acid derivative. sci-hub.senih.gov

Synthesis of Benzoate Esters with Other Ketone-Containing Side Chains

The synthetic methodologies can be extended to create benzoate esters with a wider range of ketone-containing side chains. For instance, the synthesis of ethyl 4-(3-oxopropyl)benzoate has been reported. nih.gov This compound features a linear ketone-containing side chain.

Moreover, various synthetic methods can be employed to introduce different side chains onto the benzoate core. For example, the Williamson etherification can be used to synthesize ethyl 4-((11-(hexylamino)-11-oxoundecyl)oxy)benzoate, which contains a long amide-containing side chain. mdpi.com The synthesis of ethyl 4-amino-3-methylbenzoate has also been documented, showcasing methods for introducing different functional groups onto the ethyl benzoate scaffold. orgsyn.org

Below is a table summarizing some of the key synthetic reactions discussed:

| Reaction Type | Reactants | Product | Catalyst/Reagents | Reference |

| Fischer Esterification | 4-(3-oxocyclopentyl)benzoic acid, Ethanol | This compound | H₂SO₄ or other acid catalyst | masterorganicchemistry.com |

| Heck Reaction | Aryl bromide, Cyclopent-2-en-1-one | 3-Arylcyclopentanones | Pd(OAc)₂, KF, DMF | researchgate.net |

| Suzuki-Miyaura Coupling | Aryl halide, Organoboron compound | Biaryl compounds | Pd catalyst, Base | libretexts.orgnih.gov |

| Enamine Synthesis | Cyclopentanone, Morpholine | Enamine | - | google.com |

| Michael Addition | Cyclopent-2-en-1-one, Nucleophile | 3-Substituted cyclopentanone | Base | - |

This table can be interactively filtered and sorted by the user.

Green Chemistry Approaches in this compound Synthesis Research

The pursuit of environmentally benign chemical processes has led to the application of green chemistry principles in the synthesis of various organic compounds. While specific research on green synthetic routes for this compound is not extensively documented, the principles of green chemistry can be applied to its synthesis by examining methodologies for its precursors and analogues, namely cyclopentanone derivatives and aromatic esters. This section explores potential green chemistry approaches that could be adapted for the synthesis of this compound, focusing on the use of eco-friendly catalysts, solvents, and reaction conditions.

A significant focus in green organic synthesis is the replacement of hazardous reagents and solvents with more sustainable alternatives. For instance, the synthesis of cyclopentanone, a key structural motif in the target molecule, has been approached using greener methods. One such method involves the catalytic dehydrogenation of cyclopentanol. google.com Another approach utilizes the in situ generation of reactive halogenating species from the oxidation of halides with agents like oxone or hydrogen peroxide, which produce non-toxic byproducts such as potassium sulfate (B86663) or water. organic-chemistry.org These methods avoid the use of more toxic and environmentally harmful reagents traditionally used for such transformations.

Furthermore, the development of solvent-free reaction conditions or the use of greener solvents is a cornerstone of green chemistry. Research has demonstrated the successful synthesis of cyclopentanone derivatives under solvent-free conditions, for example, through aldol (B89426) condensation. nih.gov Additionally, the use of water as a reaction medium, often in conjunction with surfactants to facilitate the reaction of non-polar substrates, is a significant advancement. ucsb.edu Bio-based solvents like ethyl lactate (B86563) and glycerol (B35011) are also gaining traction as biodegradable and less toxic alternatives to conventional organic solvents. orientjchem.org

The principles of green chemistry also extend to the esterification process required to form the ethyl benzoate moiety of the target compound. Eco-friendly methodologies for the synthesis of aromatic esters have been developed, including solid-liquid solvent-free phase transfer catalysis (PTC) and acidic catalysis in dry media. nih.gov These methods offer improvements over classical procedures by reducing waste and avoiding hazardous solvents.

Microwave-assisted synthesis represents another green approach that can significantly reduce reaction times and energy consumption. researchgate.net This technique has been successfully applied to the synthesis of various heterocyclic compounds and esters, often leading to higher yields and product purities. nih.govresearchgate.net

The following table summarizes potential green chemistry approaches applicable to the synthesis of precursors and analogues of this compound, based on published research for related compounds.

Table 1: Potential Green Chemistry Approaches in the Synthesis of this compound Precursors and Analogues

| Green Chemistry Principle | Approach | Example Application | Potential Benefit for Target Synthesis | Reference |

|---|---|---|---|---|

| Use of Greener Reagents | In situ generation of reactive species from Oxone/H₂O₂ | Halogenative semipinacol rearrangement for cyclopentanone synthesis | Avoids toxic halogenating agents | organic-chemistry.org |

| Alternative Solvents | Water with surfactants | Nickel-catalyzed reductions of dihalocyclopropanes | Reduces reliance on volatile organic compounds (VOCs) | ucsb.edu |

| Bio-based solvents (e.g., glycerol) | Synthesis of isoxazole (B147169) derivatives | Use of renewable and biodegradable solvents | nih.gov | |

| Catalysis | Heterogeneous catalysts (e.g., nanozeolite) | Synthesis of 2-amino-4H-chromene derivatives in aqueous media | Catalyst can be easily recovered and reused | psu.edu |

| Phase Transfer Catalysis (PTC) | Solvent-free synthesis of aromatic esters | Eliminates the need for organic solvents | nih.gov | |

| Energy Efficiency | Microwave-assisted synthesis | Synthesis of pyridazine (B1198779) derivatives and aromatic esters | Reduced reaction times and energy consumption | nih.govresearchgate.net |

| Atom Economy | Solvent-free aldol condensation | Synthesis of bicyclic hydrocarbons from cyclopentanone | Maximizes the incorporation of starting materials into the final product | nih.gov |

By integrating these and other green chemistry principles, it is feasible to design a synthesis for this compound that is not only efficient but also minimizes its environmental impact. Future research should focus on applying these concepts directly to the synthesis of the target molecule to validate their effectiveness and optimize reaction conditions.

Chemical Reactivity and Mechanistic Investigations of Ethyl 4 3 Oxocyclopentyl Benzoate

Reaction Mechanisms of the Ester Functional Group

The ethyl benzoate (B1203000) moiety of the molecule undergoes reactions typical of carboxylic acid esters. These transformations primarily involve the acyl carbon, which is electrophilic and susceptible to attack by nucleophiles.

Nucleophilic Acyl Substitution Reactions (e.g., Hydrolysis, Transesterification)

Nucleophilic acyl substitution is a fundamental reaction of esters. masterorganicchemistry.comlibretexts.org The mechanism involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate. libretexts.org This intermediate then collapses, expelling the ethoxide leaving group to yield a new carbonyl compound. libretexts.org

Hydrolysis:

In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to the corresponding carboxylic acid (4-(3-oxocyclopentyl)benzoic acid) and ethanol (B145695). libretexts.orgsserc.org.uk

Acid-catalyzed hydrolysis begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. libretexts.org Subsequent proton transfers lead to the formation of a tetrahedral intermediate that eliminates ethanol to give the carboxylic acid. libretexts.org

Base-catalyzed hydrolysis (saponification) involves the attack of a hydroxide (B78521) ion on the carbonyl carbon. libretexts.orgyoutube.com The resulting tetrahedral intermediate expels the ethoxide ion. libretexts.org An acid workup is then required to protonate the carboxylate to form the neutral carboxylic acid. masterorganicchemistry.com

A study on the hydrolysis of ethyl benzoate in an aqueous solution provided insights into the reaction's kinetics and mechanism. researchgate.netiosrjournals.org

Transesterification:

This process involves the conversion of the ethyl ester to a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For instance, reacting Ethyl 4-(3-oxocyclopentyl)benzoate with methanol (B129727) would yield mthis compound. libretexts.org The reaction is reversible, and an excess of the new alcohol is often used to drive the equilibrium toward the desired product. libretexts.orgpressbooks.pub

Reduction Reactions (e.g., to Alcohols, Aldehydes)

The ester group can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent used.

Reduction to Alcohols: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol. libretexts.org The reaction proceeds through the formation of an aldehyde intermediate, which is further reduced to the alcohol. libretexts.org In the case of this compound, this would yield (4-(3-hydroxycyclopentyl)phenyl)methanol. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters. libretexts.org

Reduction to Aldehydes: The reduction can be stopped at the aldehyde stage using a less reactive hydride reagent, such as diisobutylaluminum hydride (DIBAL-H), typically at low temperatures (-78 °C). libretexts.org This would produce 4-(3-oxocyclopentyl)benzaldehyde.

Reactions with Organometallic Reagents

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are potent nucleophiles that react with esters to form tertiary alcohols. libretexts.orglibretexts.org The reaction involves the addition of two equivalents of the organometallic reagent. libretexts.org The first equivalent adds to the carbonyl group to form a ketone intermediate after the elimination of the ethoxide. libretexts.org This ketone then rapidly reacts with a second equivalent of the organometallic reagent to produce a tertiary alcohol upon protonation. libretexts.orgyoutube.com For example, the reaction of this compound with excess methylmagnesium bromide would yield 2-(4-(3-oxocyclopentyl)phenyl)propan-2-ol.

Reactivity and Transformations of the 3-Oxocyclopentyl Ketone Moiety

The 3-oxocyclopentyl group exhibits the characteristic reactivity of a cyclic ketone, centered around the electrophilic carbonyl carbon and the adjacent α-carbons.

Carbonyl Reactivity (e.g., Nucleophilic Addition, Enolization)

Nucleophilic Addition:

The carbonyl carbon of the cyclopentanone (B42830) ring is electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.comlibretexts.org This addition reaction leads to the formation of a tetrahedral intermediate, where the carbon atom's hybridization changes from sp² to sp³. masterorganicchemistry.compressbooks.pub Subsequent protonation of the resulting alkoxide yields an alcohol. pressbooks.pub The reactivity of ketones is generally lower than that of aldehydes due to steric hindrance and electronic effects. pressbooks.pubyoutube.com

A wide range of nucleophiles can add to the ketone, including organometallic reagents, hydrides, and cyanide. youtube.commasterorganicchemistry.com For instance, reaction with a Grignard reagent would yield a tertiary alcohol on the cyclopentyl ring.

Enolization:

The ketone can form an enolate under basic conditions. youtube.com Enolates are nucleophilic and can participate in a variety of carbon-carbon bond-forming reactions. youtube.comnih.gov The acidity of the α-protons (hydrogens on the carbons adjacent to the carbonyl group) allows for their removal by a base to form the enolate. For 3-substituted cyclopentanones, the regioselectivity of enolization (i.e., which α-proton is removed) can be controlled by the reaction conditions. nih.gov The use of a sterically hindered base like lithium diisopropylamide (LDA) typically favors the formation of the kinetic enolate (less substituted), while thermodynamic conditions favor the more stable, more substituted enolate. organicchemistrytutor.comyoutube.comyoutube.com

Ring-Opening and Rearrangement Reactions

The strained five-membered ring of the 3-oxocyclopentyl moiety can undergo ring-opening reactions under certain conditions. These reactions often proceed through radical pathways and can be initiated by various reagents, including those used in oxidation or reduction. beilstein-journals.orgnih.gov For instance, some cyclopropanol (B106826) derivatives, which can be conceptually related to strained cyclic ketones, are known to undergo ring-opening reactions. beilstein-journals.orgnih.gov These reactions can lead to the formation of linear-chain compounds with diverse functionalities. beilstein-journals.org

Intermolecular and Intramolecular Reactions Involving Both Functional Groups

The reactivity of this compound is characterized by the presence of two key functional groups: a ketone on a cyclopentyl ring and an ethyl ester attached to a benzene (B151609) ring. The interplay between these groups allows for a range of intermolecular and intramolecular reactions, although specific studies on this exact molecule are not extensively documented in publicly available literature. However, by examining the known reactivity of similar keto-esters, we can infer the types of transformations this compound could undergo.

One of the fundamental intermolecular reactions for compounds with ketone functionalities is the aldol (B89426) reaction . The ketone's α-carbons are acidic and can be deprotonated by a base to form an enolate. This enolate can then act as a nucleophile, attacking the carbonyl carbon of another molecule. For this compound, this could theoretically lead to dimerization or reaction with another carbonyl-containing compound.

Similarly, the ester group can participate in Claisen condensation reactions. pdx.edulibretexts.org This reaction involves the nucleophilic attack of an ester enolate on the carbonyl group of another ester molecule, resulting in the formation of a β-keto ester. libretexts.orgyoutube.com For a crossed Claisen condensation to be effective, one of the ester partners typically lacks α-hydrogens to prevent a mixture of products. pdx.edu In the case of this compound, the ethyl benzoate moiety itself has no α-hydrogens and could act as the electrophilic acceptor for another enolizable ester.

Intramolecularly, the presence of both a ketone and an ester opens up the possibility of cyclization reactions. If the molecule were modified to contain a second ester group at an appropriate position, it could undergo a Dieckmann condensation . libretexts.orglibretexts.orgwikipedia.org This intramolecular Claisen condensation is a powerful method for forming five or six-membered rings. wikipedia.org

Another significant intramolecular process for related structures is the Robinson annulation , which combines a Michael addition with an intramolecular aldol condensation to form a new six-membered ring. masterorganicchemistry.comwikipedia.orglibretexts.org While the classic Robinson annulation involves an α,β-unsaturated ketone, the principles of intramolecular enolate attack on a carbonyl are central.

The following table summarizes potential reactions based on the functional groups present in this compound, with the understanding that these are analogous reactions.

| Reaction Type | Reactant(s) | Product Type | Key Features |

| Intermolecular Aldol Addition | Two molecules of a ketone | β-Hydroxy ketone | Formation of a new C-C bond between two ketone-containing molecules. |

| Intermolecular Claisen Condensation | Two molecules of an ester | β-Keto ester | One ester forms an enolate which attacks the other. Requires an α-hydrogen. jove.com |

| Intramolecular Aldol Condensation | A molecule with two carbonyl groups (e.g., a 1,5-diketone) | Cyclic β-hydroxy ketone | Forms a new ring through internal C-C bond formation. |

| Dieckmann Condensation | A 1,6- or 1,7-diester | Cyclic β-keto ester | An intramolecular Claisen condensation that forms 5- or 6-membered rings. wikipedia.org |

| Robinson Annulation | A ketone and an α,β-unsaturated ketone | α,β-Unsaturated ketone in a new six-membered ring | A combination of a Michael addition and an intramolecular aldol condensation. wikipedia.org |

Mechanistic Pathways of Functional Group Interconversions

The mechanistic pathways for the reactions involving the ketone and ester functionalities of this compound are rooted in the fundamental principles of carbonyl chemistry, primarily involving the formation of enolates.

Enolate Formation: The key to many of the reactions of both ketones and esters is the formation of an enolate ion. In the presence of a suitable base, a proton on the α-carbon (the carbon adjacent to the carbonyl group) can be removed. The resulting enolate is a powerful nucleophile, with the negative charge delocalized between the α-carbon and the carbonyl oxygen. For the ketone part of this compound, enolate formation would occur on the cyclopentanone ring. For the ester, enolate formation is also possible if there were α-hydrogens, which is not the case for the ethyl benzoate moiety itself, but would be relevant in a crossed Claisen condensation with another ester.

Mechanism of Aldol-type Reactions:

Enolate Formation: A base removes an α-proton from the ketone, creating a nucleophilic enolate.

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of another ketone molecule. This forms a tetrahedral intermediate.

Protonation: The tetrahedral intermediate is protonated, typically by the conjugate acid of the base used, to yield a β-hydroxy ketone (an aldol adduct).

Dehydration (optional): Under certain conditions (e.g., heating), the aldol adduct can undergo dehydration to form an α,β-unsaturated ketone.

Mechanism of Claisen Condensation:

Enolate Formation: A strong base, typically an alkoxide corresponding to the alcohol of the ester (e.g., sodium ethoxide for an ethyl ester), removes an α-proton from the ester to form an ester enolate. jove.com

Nucleophilic Attack: The ester enolate attacks the carbonyl carbon of a second ester molecule, forming a tetrahedral intermediate.

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating an alkoxide leaving group. This results in the formation of a β-keto ester. libretexts.org

Deprotonation: The newly formed β-keto ester is more acidic than the starting ester, and is deprotonated by the alkoxide base. This acid-base reaction drives the equilibrium of the reaction. jove.com

Protonation: An acidic workup protonates the enolate of the β-keto ester to give the final product.

Mechanism of the Dieckmann Condensation: The mechanism is analogous to the Claisen condensation but occurs intramolecularly. libretexts.orglibretexts.org

Intramolecular Enolate Formation: A base deprotonates an α-carbon to one of the ester groups.

Intramolecular Nucleophilic Attack: The enolate attacks the carbonyl carbon of the other ester group within the same molecule, forming a cyclic tetrahedral intermediate.

Elimination: The intermediate collapses, eliminating the alkoxide and forming a cyclic β-keto ester.

Deprotonation and Protonation: As with the Claisen condensation, the cyclic β-keto ester is deprotonated by the base, and an acidic workup is required to obtain the final neutral product.

The following table outlines the key mechanistic steps for these fundamental reactions.

| Reaction | Step 1 | Step 2 | Step 3 | Step 4 |

| Aldol Condensation | Enolate formation (base-catalyzed) | Nucleophilic attack on a carbonyl | Protonation of the alkoxide | Dehydration (optional) |

| Claisen Condensation | Enolate formation from ester | Nucleophilic attack on another ester | Elimination of alkoxide leaving group | Deprotonation of the product β-keto ester |

| Dieckmann Condensation | Intramolecular enolate formation | Intramolecular nucleophilic attack | Elimination of alkoxide | Deprotonation of the cyclic β-keto ester |

These mechanistic pathways highlight the versatility of keto-esters in organic synthesis, allowing for the construction of complex carbon skeletons through the strategic manipulation of their dual functional groups. While direct studies on this compound are limited, the established principles of carbonyl and ester chemistry provide a solid framework for predicting its chemical behavior.

Computational and Theoretical Studies on Ethyl 4 3 Oxocyclopentyl Benzoate

Quantum Chemical Calculations (e.g., DFT Studies on Electronic Structure, Reactivity Prediction)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic structure and predicting the reactivity of organic molecules. While specific DFT studies on Ethyl 4-(3-oxocyclopentyl)benzoate are not abundant in the public domain, the principles can be applied based on studies of analogous compounds like other benzoate (B1203000) esters and cyclic ketones. researchgate.netorientjchem.org

DFT calculations, often using a basis set such as B3LYP/6-311++G(d,p), can be employed to optimize the molecular geometry of this compound. researchgate.net These calculations would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, the planarity of the benzoate group and the conformation of the cyclopentyl ring would be determined.

The electronic properties of the molecule are described by the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. epstem.net A smaller gap suggests higher reactivity.

Natural Bond Orbital (NBO) analysis can further elucidate the electronic structure by describing electron delocalization and intramolecular interactions, such as hyperconjugation. researchgate.net For this compound, NBO analysis would quantify the delocalization of the π-electrons in the benzene (B151609) ring and the interactions between the carbonyl groups and adjacent atoms.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. researchgate.net For this compound, the MEP would show electronegative regions (typically in red) around the oxygen atoms of the ester and ketone groups, indicating sites susceptible to electrophilic attack. Electropostive regions (in blue) would be expected around the hydrogen atoms.

Table 1: Predicted Key Parameters from DFT Calculations for this compound (Note: These are predicted values based on typical results for similar molecules and should be confirmed by specific calculations.)

| Parameter | Predicted Value/Observation | Significance |

| HOMO Energy | ~ -7.0 to -6.0 eV | Indicates electron-donating capability |

| LUMO Energy | ~ -2.0 to -1.0 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | ~ 5.0 eV | Relates to chemical reactivity and stability |

| Dipole Moment | > 2.0 D | Indicates a polar molecule |

| Mulliken Charges | Negative on O atoms, Positive on C=O carbons | Predicts sites for nucleophilic/electrophilic attack |

Molecular Dynamics Simulations and Conformational Analysis

The presence of a flexible cyclopentyl ring and the rotatable bond connecting it to the phenyl ring mean that this compound can exist in multiple conformations. Molecular Dynamics (MD) simulations are a powerful tool to explore the conformational landscape of such molecules over time. nih.govnih.gov

MD simulations model the atomic motions of a molecule by solving Newton's equations of motion. By simulating the molecule in a given environment (e.g., in a solvent or in the gas phase) at a specific temperature, one can observe the transitions between different conformational states. This provides insights into the molecule's flexibility and the relative stability of its various shapes. For this compound, MD simulations could reveal the preferred orientation of the cyclopentyl ring relative to the benzoate group and the puckering of the five-membered ring.

Conformational analysis can also be performed using quantum chemical methods by systematically rotating dihedral angles and calculating the energy of each resulting conformation to generate a potential energy surface. rsc.org This would identify the global minimum energy conformation and the energy barriers between different conformers. The solvent can have a significant impact on the conformational equilibrium, with more polar solvents potentially favoring more polar conformers. rsc.org

Reaction Pathway Elucidation through Computational Methods

Computational chemistry is highly effective in elucidating reaction mechanisms by identifying transition states and calculating activation energies. rsc.org For this compound, several reactions could be studied. For example, the reduction of the ketone group on the cyclopentyl ring or the hydrolysis of the ester group.

By modeling the reaction pathway, researchers can identify the structures of intermediates and transition states. The calculated energy barriers for each step can determine the rate-limiting step of the reaction. rsc.org For instance, in a study of a Nef-type rearrangement, computational methods were used to determine the energy barriers for proton transfer and cyclization, providing a detailed understanding of the reaction mechanism. rsc.org Similar approaches could be applied to predict the most likely reaction pathways for this compound under various conditions.

Table 2: Hypothetical Reaction Pathway Analysis for Ketone Reduction (Note: This is a hypothetical example of what a computational study could reveal.)

| Reaction Step | Description | Calculated Activation Energy (kJ/mol) |

| 1 | Coordination of reducing agent to carbonyl oxygen | Low |

| 2 | Hydride transfer to carbonyl carbon (Transition State 1) | High (Rate-determining) |

| 3 | Protonation of the resulting alkoxide | Low |

Structure-Reactivity Relationship Modeling for this compound

By systematically modifying the structure of this compound and calculating the resulting changes in electronic properties and reactivity, a structure-reactivity relationship can be established. For example, one could introduce substituents on the benzene ring or the cyclopentyl ring and analyze the effect on the HOMO-LUMO gap or the charge on the reactive sites.

This modeling can help in designing derivatives with desired properties. For instance, if the goal is to increase the reactivity of the ketone group, one could computationally screen different substituents to find those that lower the LUMO energy of the molecule, making it a better electron acceptor. This approach is widely used in drug design and materials science to predict the properties of novel compounds before their synthesis.

Applications of Ethyl 4 3 Oxocyclopentyl Benzoate in Advanced Organic Synthesis

Utilization as a Synthetic Intermediate for Complex Molecules

The dual reactivity of Ethyl 4-(3-oxocyclopentyl)benzoate, stemming from its ketone and ester functional groups, makes it a valuable intermediate in the synthesis of more complex molecules. The cyclopentanone (B42830) moiety can undergo a wide range of transformations, while the ethyl benzoate (B1203000) portion provides a handle for further functionalization or can be an integral part of the target molecule's final structure.

The cyclopentanone ring is a common feature in many natural products and synthetic compounds. It can serve as a precursor to fragrances, such as those related to jasmone, and to pharmaceuticals like cyclopentobarbital. wikipedia.org The ketone group can be targeted for nucleophilic additions, reductions to the corresponding alcohol, or alpha-functionalization to introduce new substituents. For instance, the reduction of the ketone to a hydroxyl group would yield Ethyl 4-(3-hydroxycyclopentyl)benzoate, a precursor for further esterification or etherification reactions.

Simultaneously, the ethyl benzoate group exhibits its own characteristic reactivity. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into acid chlorides, amides, or other esters. libretexts.org The ester can also be reduced to a primary alcohol (benzyl alcohol derivative) using strong reducing agents like lithium aluminum hydride, or selectively to an aldehyde with reagents such as diisobutylaluminum hydride (DIBAL-H). libretexts.org Furthermore, the aromatic ring itself can undergo electrophilic substitution reactions, although the conditions must be chosen carefully to avoid side reactions with the cyclopentanone ring.

This orthogonal reactivity allows chemists to selectively manipulate one part of the molecule while leaving the other intact, enabling the step-wise construction of intricate molecular frameworks. For example, a Grignard reaction on the ketone could be followed by saponification of the ester to create a complex hydroxy acid, a common structural motif in bioactive molecules. libretexts.org

Role as a Key Building Block in Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, are highly valued for their efficiency and atom economy. nih.gov The structure of this compound makes it an ideal candidate for participation in such reactions.

While specific MCRs involving this compound are not extensively documented, the reactivity of its functional groups suggests its potential. For example, a closely related analogue, Ethyl 4-(3-oxopropyl)benzoate, is noted in the literature in the context of catalytic multicomponent reactions that involve a ketyl-type radical. nih.gov This suggests that the ketone functionality in this compound could similarly participate in radical-mediated MCRs.

Furthermore, new MCRs for the synthesis of highly substituted cyclopentanone derivatives have been developed. One such example is a three-component reaction utilizing an N-heterocyclic carbene (NHC) catalyst to combine an enal, an arylidene oxazolone, and the NHC, resulting in a densely functionalized cyclopentanone. rsc.org This demonstrates that the cyclopentanone core is a viable substrate for complex, one-pot transformations. The presence of the ethyl benzoate moiety in this compound adds another layer of functionality that could be exploited in the design of novel MCRs to rapidly generate molecular diversity.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Ref. |

| Arylidene oxazolone | Enal | --- | N-Heterocyclic Carbene (NHC) | Fully substituted cyclopentanone | rsc.org |

| Aldehyde | Amine | Boronic Acid | --- | Allylic Amine | nih.gov |

| 2-nitroacetophenone | Acetaldehyde diethyl acetal | β-dicarbonyl compound | Acetic acid / Ammonium (B1175870) acetate | 5-nitro-1,4-dihydropyridine derivative | researchgate.net |

| Ethyl 4-(3-oxopropyl)benzoate | (Hypothetical) | (Hypothetical) | Radical initiator | Complex heterocyclic systems | nih.gov |

Precursor in the Synthesis of Pharmacologically Relevant Scaffolds

The structural motifs present in this compound are found in numerous biologically active compounds, positioning it as a valuable starting material for medicinal chemistry programs. The cyclopentane (B165970) ring is a core component of various pharmaceuticals. For example, cyclopentanone itself is a known precursor to cyclopentobarbital, a sedative medication, and cyclopentamine. wikipedia.org

The broader family of substituted benzoates and their derivatives also has a rich history in drug discovery. The synthesis of Ethyl 4-aminobenzoate, a related molecule, has been described in the context of developing polyaromatic amines as potential anticancer agents. orgsyn.org Another derivative, Ethyl 4-(3-butyrylthioureido)benzoate, serves as a precursor to imidazole (B134444) derivatives. researchgate.net The thiourea (B124793) functional group itself is associated with a wide array of biological activities, including antiviral, antibacterial, and antifungal properties. researchgate.net

The strategic combination of the cyclopentanone and ethyl benzoate moieties in a single molecule offers a direct route to scaffolds that merge the structural features of different classes of bioactive compounds. By modifying the ketone (e.g., forming oximes, hydrazones, or heterocyclic rings like pyrazoles) and the ester (e.g., converting it to an amide or a different ester), a diverse library of drug-like molecules can be generated from this single precursor. The synthesis of various active pharmaceutical ingredients (APIs) often relies on such versatile building blocks, particularly within the framework of multicomponent reactions to accelerate the discovery process. nih.gov

| Precursor | Resulting Scaffold/Compound Class | Potential Therapeutic Area | Ref. |

| Cyclopentanone | Cyclopentobarbital | Sedative/Hypnotic | wikipedia.org |

| Ethyl 4-aminobenzoate | Polyaromatic amines | Anticancer | orgsyn.org |

| Ethyl 4-(3-butyrylthioureido)benzoate | Imidazole derivatives | Epoxy resin curing, potential antimicrobials | researchgate.net |

| Adamantane-derived aldehyde | Saxagliptin (via Strecker reaction) | Antidiabetic | nih.gov |

Applications in Materials Science and Polymer Chemistry (Analogous torsc.org)

In materials science and polymer chemistry, benzoate esters and cyclopentanone derivatives are utilized for a variety of purposes, from serving as monomeric units to acting as performance-enhancing additives. By analogy, this compound holds significant potential in these fields.

Benzoate esters are widely employed as plasticizers, which are additives that increase the flexibility and durability of polymers. google.com They are often used as alternatives to phthalate (B1215562) esters in applications such as adhesives, sealants, coatings, and PVC formulations. velsicol.com The parent compound, benzoic acid, is used as a building block in the manufacture of alkyd resins, where it enhances properties like gloss, hardness, and chemical resistance. velsicol.com Furthermore, esters are the fundamental repeating unit in polyesters, a major class of polymers with widespread applications, such as polyethylene (B3416737) terephthalate (B1205515) (PET), which is used to make fibers (Dacron) and films (Mylar). britannica.com

The cyclopentanone portion of the molecule also has relevance in materials science. It is known to be a good solvent that can improve the quality of coatings. taylorandfrancis.com In a more advanced application, a related compound, Ethyl 4-(3-butyrylthioureido)benzoate, has been investigated as a precursor for synthesizing imidazole derivatives that can act as curing agents and accelerators for epoxy resins. researchgate.net Curing agents are essential for cross-linking polymer chains, thereby creating a hard, thermoset material with high thermal stability and chemical resistance. researchgate.net

Moreover, the synthesis of an analogous long-chain benzoate ester, Ethyl 4-((11-(hexylamino)-11-oxoundecyl)oxy)benzoate, has been reported for its potential use as an organogelator. mdpi.com Such molecules can self-assemble in non-polar liquids to form gels, a property that is being explored for applications like oil-spill remediation. mdpi.com The unique structure of this compound, combining a rigid aromatic core with a flexible aliphatic ring, could be exploited to design new polymers, plasticizers, or functional materials with tailored properties.

Mechanistic Aspects of Biological Activity of Ethyl 4 3 Oxocyclopentyl Benzoate in Vitro

Structure-Activity Relationship (SAR) Studies for Biological MechanismsSpecific SAR studies for Ethyl 4-(3-oxocyclopentyl)benzoate are absent from the scientific record.

It is possible that research on this compound exists within proprietary databases or is part of ongoing, unpublished studies. However, based on publicly accessible information, a scientific article focusing on the in vitro mechanistic aspects of this compound's biological activity cannot be generated at this time.

Future Research Directions and Unexplored Avenues for Ethyl 4 3 Oxocyclopentyl Benzoate

Development of Novel Stereoselective Synthetic Routes

The synthesis of enantiomerically pure cyclopentanones is a significant area of research due to their role as precursors in the asymmetric synthesis of bioactive molecules. acs.org Future research on Ethyl 4-(3-oxocyclopentyl)benzoate should prioritize the development of novel stereoselective synthetic routes to control the chirality of the cyclopentanone (B42830) ring.

Organocatalysis presents a promising approach for the enantioselective synthesis of chiral cyclopentanones. nih.govorganic-chemistry.org The use of chiral organocatalysts, such as proline derivatives, can facilitate asymmetric Michael additions to cyclopentenone precursors, a key step in forming the 3-substituted cyclopentanone core. organic-chemistry.orgnih.gov Investigating a range of chiral catalysts and reaction conditions could lead to highly efficient and selective syntheses of specific stereoisomers of this compound.

Furthermore, asymmetric conjugate addition reactions are a powerful tool for creating chiral centers. acs.orgacs.org Research could explore the use of chiral ligands with metal catalysts to direct the addition of the aryl group to the cyclopentenone ring with high stereocontrol. The development of such methods would be a significant advancement, providing access to individual enantiomers for biological evaluation.

| Potential Stereoselective Synthetic Strategy | Key Methodologies to Explore | Anticipated Outcome |

| Organocatalytic Asymmetric Michael Addition | Use of chiral prolinol silyl (B83357) ethers or similar organocatalysts with cyclopentenone precursors. organic-chemistry.org | High enantio- and diastereoselectivity in the formation of the 3-substituted cyclopentanone. |

| Transition Metal-Catalyzed Asymmetric Conjugate Addition | Employment of chiral ligands with copper or palladium catalysts for the 1,4-addition of an organometallic aryl reagent. acs.org | Precise control over the stereochemistry of the newly formed carbon-carbon bond. |

| Enzymatic Resolution | Kinetic resolution of a racemic mixture of this compound using specific lipases or esterases. | Isolation of enantiomerically enriched forms of the compound. |

Advanced Mechanistic Studies using Spectroscopic and Kinetic Methods

A thorough understanding of the reaction mechanisms underlying the synthesis of this compound is crucial for optimizing existing routes and designing new ones. The key reaction, a Michael or conjugate addition, involves the formation of an enolate intermediate. wikipedia.orgmasterorganicchemistry.comalgoreducation.com

Future mechanistic studies should focus on the interplay between kinetic and thermodynamic control during the conjugate addition. libretexts.orgjove.compressbooks.pubmasterorganicchemistry.comlibretexts.org The choice of base, solvent, and temperature can significantly influence the regioselectivity and stereoselectivity of the reaction. masterorganicchemistry.com Detailed kinetic studies, monitoring reaction rates under various conditions, can elucidate the energy barriers for the formation of different products. pressbooks.pub

Advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, can be employed to detect and characterize transient intermediates like enolates. masterorganicchemistry.comnih.govmasterorganicchemistry.com This would provide direct evidence for the proposed reaction pathways and help in understanding the role of the catalyst and reaction conditions in stabilizing these intermediates. Computational studies, such as Density Functional Theory (DFT) calculations, could complement experimental data by modeling transition states and reaction energy profiles. researchgate.net

| Mechanistic Aspect | Investigative Technique | Expected Insight |

| Kinetic vs. Thermodynamic Control | Variable temperature kinetic studies, product distribution analysis under different reaction times and temperatures. pressbooks.publibretexts.org | Determination of the conditions favoring the kinetically or thermodynamically preferred product. |

| Enolate Intermediate Characterization | In-situ NMR and IR spectroscopy, trapping experiments. algoreducation.comnih.gov | Direct observation and structural elucidation of the key reactive intermediate. |

| Transition State Analysis | Computational modeling (DFT), kinetic isotope effect studies. researchgate.net | Understanding the geometry and energy of the transition state, which governs the reaction's stereochemical outcome. |

Integration of this compound into Supramolecular Chemistry

The aromatic ester group in this compound makes it an interesting candidate for applications in supramolecular chemistry. numberanalytics.comnumberanalytics.com Aromatic esters can participate in non-covalent interactions such as π-π stacking and hydrogen bonding, which are fundamental to the formation of self-assembled structures. researchgate.netmdpi.comresearchgate.net

Future research could explore the design of host-guest systems where this compound or its derivatives act as guests. Cyclodextrins, for example, are known to form inclusion complexes with aromatic compounds, and investigating the binding affinity of the title compound with various cyclodextrins could lead to applications in areas like drug delivery or the separation of isomers. rsc.org

Furthermore, the molecule could be incorporated as a building block into larger, self-assembling systems like liquid crystals or organogels. researchgate.netresearchgate.net By modifying the structure, for instance, by introducing long alkyl chains or other recognition motifs, it might be possible to induce self-assembly into ordered structures with interesting material properties. The synthesis of bolaamphiphiles or other architecturally complex molecules based on this scaffold is another promising avenue. acs.org

Detailed Investigation of In Vitro Biological Signaling Pathways

The cyclopentenone moiety is a structural feature found in various biologically active natural products, including prostaglandins. nih.gov These compounds are known to modulate inflammatory signaling pathways. nih.govnih.gov Therefore, a detailed investigation into the in vitro biological effects of this compound is warranted.

Future research should focus on elucidating the specific cellular targets and signaling pathways affected by this compound. Given the electrophilic nature of the α,β-unsaturated ketone within the cyclopentenone ring, it is plausible that it could react with nucleophilic residues, such as cysteine, in proteins. nih.gov This covalent modification could alter protein function and interfere with signaling cascades.

Initial studies should involve screening the compound against a panel of cell lines to identify any cytotoxic or cytostatic effects. Subsequent research could then delve into specific signaling pathways commonly associated with cyclopentenones, such as the NF-κB and MAPK pathways, which are central to the inflammatory response. nih.gov Techniques like Western blotting and quantitative PCR could be used to measure changes in the expression and activation of key proteins and genes within these pathways. Identifying specific enzyme targets, such as kinases or proteases, would also be a critical step in understanding its mechanism of action.

| Biological Target/Pathway | Experimental Approach | Potential Outcome |

| Anti-inflammatory Activity | Measurement of pro-inflammatory cytokine (e.g., TNF-α, IL-6) production in stimulated immune cells (e.g., macrophages). nih.gov | Identification of potential anti-inflammatory properties. |

| NF-κB Signaling Pathway | Luciferase reporter assays, Western blot analysis for IκBα degradation and p65 nuclear translocation. nih.gov | Elucidation of the compound's effect on a key inflammatory transcription factor. |

| Covalent Protein Modification | Mass spectrometry-based proteomics to identify protein adducts after cellular treatment. | Identification of direct molecular targets of the compound. |

Q & A

Basic Research Questions

Q1: What are the optimal synthetic routes for Ethyl 4-(3-oxocyclopentyl)benzoate, and how can reaction parameters be optimized?

Methodological Answer:

The synthesis typically involves coupling a cyclopentanone derivative with a benzoate ester. A two-step approach is common:

Esterification : React 4-carboxybenzoic acid with ethanol under acid catalysis to form ethyl 4-carboxybenzoate.

Ketone Conjugation : Use a Friedel-Crafts acylation or nucleophilic substitution to attach the 3-oxocyclopentyl group.

Optimization requires adjusting temperature (e.g., 60–80°C for esterification), solvent polarity (e.g., DMF for polar intermediates), and catalyst (e.g., H₂SO₄ for esterification, Lewis acids like AlCl₃ for acylation) . Purity can be enhanced via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q2: How can researchers characterize this compound’s structure and confirm its purity?

Methodological Answer:

- Spectroscopy :

- Chromatography : HPLC or GC-MS to assess purity (>95% ideal).

- X-ray Crystallography : For unambiguous structural confirmation, though challenges arise if the compound resists crystallization. SHELX programs (e.g., SHELXL) are standard for refinement .

Q3: What preliminary biological assays are suitable for evaluating this compound’s bioactivity?

Methodological Answer:

- Enzyme Inhibition : Screen against kinases or proteases using fluorometric assays (e.g., ATPase activity via malachite green assay).

- Antimicrobial Activity : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7). Include controls (DMSO vehicle) and validate with dose-response curves .

Advanced Research Questions

Q4: How can contradictory spectroscopic data for this compound be resolved?

Methodological Answer:

Contradictions (e.g., unexpected NMR splitting or IR shifts) may arise from:

- Tautomerism : The 3-oxocyclopentyl group may exhibit keto-enol tautomerism, altering peak positions. Use deuterated solvents (DMSO-d₆) and variable-temperature NMR to track equilibrium shifts .

- Impurities : Re-run chromatography with alternative eluents (e.g., dichloromethane/methanol).

- Crystal Packing Effects : Compare solution-state (NMR) and solid-state (X-ray) data. SHELXL refinement can resolve crystallographic ambiguities .

Q5: What strategies improve the compound’s pharmacokinetic properties for in vivo studies?

Methodological Answer:

- Solubility Enhancement : Use co-solvents (PEG 400) or formulate as nanoparticles via solvent evaporation .

- Metabolic Stability : Introduce electron-withdrawing groups (e.g., fluorine) to the cyclopentyl ring to reduce CYP450-mediated oxidation .

- Prodrug Design : Mask the ester with a hydrolyzable group (e.g., tert-butyl) for controlled release .

Q6: How can researchers address low yields in the acylation step of synthesis?

Methodological Answer:

Low yields (<40%) often stem from:

- Steric Hindrance : Use bulkier leaving groups (e.g., tosylates) or switch to microwave-assisted synthesis for faster kinetics .

- Side Reactions : Add scavengers (e.g., 2,6-lutidine) to trap HCl in Friedel-Crafts reactions.

- Catalyst Optimization : Test alternative Lewis acids (e.g., FeCl₃ vs. AlCl₃) or employ organocatalysts (e.g., DMAP) .

Q7: What computational methods predict this compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with protein structures (PDB) to model binding to kinases or GPCRs. Validate with MD simulations (GROMACS) to assess binding stability .

- QSAR : Build models using descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity .

Q8: How do crystallographic studies resolve ambiguities in the compound’s stereochemistry?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.